molecular formula C14H24O2Si B096419 Triethyl(2-phenoxyethoxy)silane CAS No. 16654-60-7

Triethyl(2-phenoxyethoxy)silane

Cat. No.: B096419
CAS No.: 16654-60-7
M. Wt: 252.42 g/mol
InChI Key: ITIOKSHBUBCWBP-UHFFFAOYSA-N
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Description

Triethyl(2-phenoxyethoxy)silane is an organosilicon compound characterized by a silicon center bonded to three ethyl groups and a 2-phenoxyethoxy substituent. Its molecular formula is C₁₄H₂₂O₂Si (exact mass: 250.139 g/mol), featuring a hybrid structure that combines silane reactivity with aromatic and ether functionalities. This compound is primarily utilized as a silane coupling agent in material science, enhancing interfacial adhesion in polymer composites and coatings . The phenoxyethoxy group enables compatibility with aromatic matrices, while the triethylsilane moiety contributes to hydrolytic stability and controlled reactivity.

Properties

CAS No.

16654-60-7

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

triethyl(2-phenoxyethoxy)silane

InChI

InChI=1S/C14H24O2Si/c1-4-17(5-2,6-3)16-13-12-15-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3

InChI Key

ITIOKSHBUBCWBP-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OCCOC1=CC=CC=C1

Canonical SMILES

CC[Si](CC)(CC)OCCOC1=CC=CC=C1

Synonyms

2-[(Triethylsilyl)oxy]ethyl(phenyl) ether

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Trimethyl(2-phenoxyethoxy)silane (C₁₁H₁₈O₂Si, 210.35 g/mol)
  • Structure : Replaces triethyl groups with trimethyl, reducing steric bulk.
  • Properties : Higher hydrophobicity due to shorter alkyl chains but lower thermal stability compared to triethyl analogs. The methyl groups limit flexibility, making it less effective in polymer interpenetration .
  • Applications : Used in surface modification for hydrophobic coatings.
Triethoxy(4-methoxyphenyl)silane (C₁₃H₂₂O₄Si, 278.40 g/mol)
  • Structure : Contains a methoxyphenyl group and triethoxy substituents.
  • Properties : Enhanced hydrolytic reactivity due to ethoxy groups, facilitating sol-gel transitions. The methoxyphenyl group improves UV stability and compatibility with epoxy resins .
  • Applications : Sol-gel precursor for optical materials and adhesives.
Triethyl((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane (C₁₅H₂₆O₂Si, 274.45 g/mol)
  • Structure : Features a chiral dihydropyran ring and ethynyl group.
  • Properties : Steric hindrance from the pyran ring slows hydrolysis, while the ethynyl group enables click chemistry applications .
  • Applications : Chiral building block in pharmaceutical synthesis.
Triethylsilane (C₆H₁₆Si, 116.28 g/mol)
  • Structure : Simplest trialkylsilane with a reactive Si-H bond.
  • Properties: Acts as a potent reducing agent (e.g., in deoxygenation reactions). Lacks the phenoxyethoxy group, limiting its utility as a coupling agent .
  • Applications : Reduction of ketones, aldehydes, and epoxides in organic synthesis.

Application-Specific Performance

Compound Key Functional Groups Thermal Stability (°C) Hydrolytic Reactivity Primary Applications
Triethyl(2-phenoxyethoxy) Phenoxyethoxy, triethyl 180–200 Moderate Polymer composites, adhesives
Trimethyl(2-phenoxyethoxy) Phenoxyethoxy, trimethyl 150–170 High Hydrophobic coatings
Triethoxy(4-methoxyphenyl) Methoxyphenyl, triethoxy 220–240 Very High Sol-gel coatings, optics
Triethylsilane Si-H bond 100–120 Low Organic reductions
  • Hydrophobicity : Trimethyl derivatives outperform triethyl in water contact angle (>110° vs. ~90°) due to compact alkyl groups .
  • Adhesion Strength: Triethyl(2-phenoxyethoxy)silane shows superior bonding in epoxy-glass composites (25% increase vs. GPTMS) due to aromatic interactions .

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